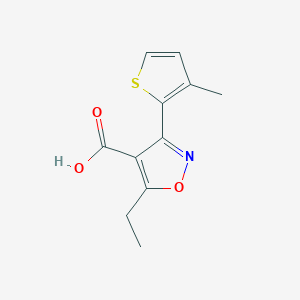

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Descripción general

Descripción

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group at the 5-position, a 3-methylthiophen-2-yl group at the 3-position, and a carboxylic acid group at the 4-position. Isoxazole derivatives are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and reagents, such as organocatalysts, to facilitate the cycloaddition reactions .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Isoxazolines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, molecular docking studies have shown that certain isoxazole derivatives interact robustly with bacterial enzyme targets, suggesting a potential role in antibiotic development .

Anticancer Properties

Isoxazole derivatives have also been investigated for their anticancer activities. A study focusing on related compounds demonstrated that certain isoxazole derivatives exhibited potent inhibitory effects against lung cancer cell lines (A549), outperforming traditional chemotherapeutics like doxorubicin in some cases . The mechanism of action often involves interference with cellular signaling pathways essential for cancer cell proliferation.

Insecticidal Activity

The insecticidal properties of isoxazole derivatives are noteworthy. A comprehensive evaluation of various isoxazole compounds has shown promising results in controlling pest populations. For example, a library of isoxazole-based compounds was assessed for their insecticidal efficacy, revealing several candidates with significant activity against common agricultural pests . This suggests that this compound could be explored further for agricultural applications.

Electrochemical Properties

The electrochemical behavior of isoxazole derivatives has been studied for their potential use in sensors and energy storage devices. Compounds similar to this compound have demonstrated favorable oxidation and reduction potentials, making them suitable candidates for developing electrochemical sensors . The ability to undergo redox reactions efficiently can be harnessed in various electronic applications.

Summary of Applications

Case Studies

- Antimicrobial Evaluation : A study conducted on various isoxazole derivatives showed that those with structural similarities to this compound exhibited high binding affinities to bacterial enzymes, indicating their potential as novel antibiotics .

- Anticancer Research : Another research project evaluated the anticancer effects of isoxazole compounds, revealing that derivatives could inhibit the proliferation of lung cancer cells significantly more than standard treatments like doxorubicin .

- Insecticidal Testing : A collection of isoxazole derivatives was tested for insecticidal activity, with several compounds demonstrating effective pest control capabilities, suggesting a viable application in crop protection strategies .

Mecanismo De Acción

The mechanism of action of 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound with a simple isoxazole ring.

3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.

Isoxazole-4-carboxylic acid: An isoxazole derivative with a carboxylic acid group at the 4-position.

Uniqueness

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and isoxazole rings enhances its potential for diverse applications in medicinal chemistry and agrochemicals .

Actividad Biológica

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features:

- An isoxazole ring which is a five-membered ring containing nitrogen and oxygen.

- An ethyl group at the 5-position.

- A 3-methylthiophen-2-yl group at the 3-position.

- A carboxylic acid functional group at the 4-position.

These structural components contribute to its unique chemical reactivity and biological properties, making it a subject of interest in drug discovery and development.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit a range of antimicrobial activities. Notably, studies have shown promising antifungal properties against pathogens such as Candida albicans.

In a recent study, compounds similar to this isoxazole derivative demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity.

- The ability to significantly reduce biofilm formation by C. albicans by over 55% .

This suggests that the compound may inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, while displaying minimal cytotoxicity towards mammalian cells like HeLa cells .

The compound has been shown to interact with various enzymes and proteins involved in metabolic pathways. Its mechanism of action includes:

- Binding to specific molecular targets that modulate cellular functions.

- Potential inhibition or activation of enzyme activity depending on the cellular context .

Case Studies

- Antifungal Activity Assessment : In vitro studies demonstrated that this compound exhibited selective antifungal activity without significant antibacterial effects. This specificity may be due to its unique interaction with fungal cellular components .

- Cellular Effects : The compound influences various cellular processes such as gene expression and signaling pathways, suggesting it could be used as a biochemical probe in further research .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions involving nitrile oxides and alkynes.

- Introduction of Methylthiophene Moiety : Utilizes cross-coupling reactions (e.g., Suzuki or Stille coupling) with appropriate thiophene derivatives.

- Carboxylation : Involves carbon dioxide under high pressure conditions to introduce the carboxylic acid group .

Applications in Scientific Research

This compound has several potential applications:

Propiedades

IUPAC Name |

5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMAVUHQOHSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.